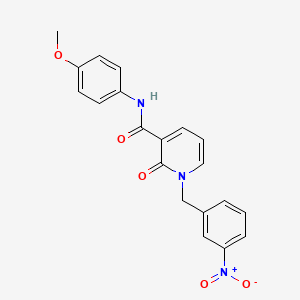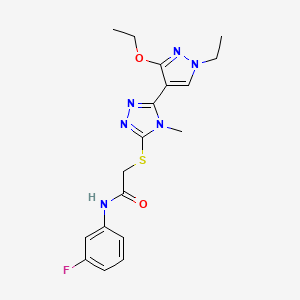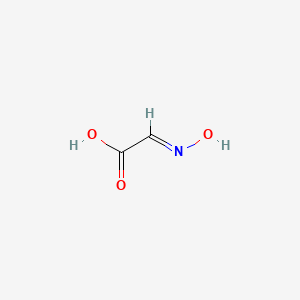
2-hydroxyiminoacetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-hydroxyiminoacetic acid involves the coupling of hydroxyiminoacetic acid to various amines in the presence of HOBT or HATU and diisopropylcarbodiimide . The optimized protocol was found to work effectively for the coupling with amines to the activated form of the hydroxyiminoacetic acid with yields ranging between 84 and 90% for primary amines, 65–75% for α-substituted and cyclic amines .
Molecular Structure Analysis
The molecular formula of 2-hydroxyiminoacetic acid is C2H3NO3 . Its average mass is 89.050 Da and its monoisotopic mass is 89.011292 Da .
Chemical Reactions Analysis
The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . The reactions of 2-hydroxyiminoacetic acid are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Physical And Chemical Properties Analysis
2-hydroxyiminoacetic acid has a weak acidic nature . The chemical structure of 2-hydroxyiminoacetic acid contains a polar hydroxyl group and a nonpolar carbonyl group, making it a polar molecule with moderate lipophilicity .
科学的研究の応用
Chelating Agents and Complex Compounds :
- 2-(Hydroxyimino)propanohydroxamic acid, derived from alanine with transformed amino and carboxylic groups into oxime and hydroxamic functions, shows enhanced chelating abilities for Cu2+ and Ni2+ ions compared to alanine itself or its oximic/hydroxamic analogues (Dobosz et al., 1998).
- Novel chelate complexes of Co(II), Ni(II), Cu(II), and Pd(II) were synthesized using anti- and syn-isomers of 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetic acid, showing potential as biologically active substances with varying effects on endothelial cell proliferation (Orysyk et al., 2015).
Electroactive Tracers :
- 2-Chloro-4-hydroxyphenoxyacetic acid, an electroactive tracer closely related to 2-hydroxyiminoacetic acid, was used in a competitive assay for the analysis of the herbicide 2,4-dichlorophenoxyacetic acid (Schöllhorn et al., 2000).
Ligand Synthesis and Biological Studies :
- A study focusing on the synthesis and pharmacological screening of novel benzimidazole derivatives utilized o-phenylenediamine and phenoxyacetic acid as starting materials, leading to the development of compounds with potential anticonvulsant properties (Shaharyar et al., 2016).
Analytical Chemistry Applications :
- The compound 2-cyano-2-(hydroxyimino)dithioacetic acid was synthesized from cyanoacetic acid methylester and used as a novel ligand for complexation with transitional metal ions. This study identified optimum conditions for reactions and confirmed the structure through various spectroscopic methods (Hung et al., 2017).
Environmental Applications :
- Biodegradable chelating agents like 2-hydroxyethyliminodiacetic acid (HEIDA) were reviewed for their use in various applications such as detergents, soil remediation, and waste treatment. These agents are suggested as environmentally friendly alternatives to nonbiodegradable compounds like EDTA (Pinto et al., 2014).
Chemical Synthesis Processes :
- The synthesis of (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy]imino}-4-thiazoleacetic Acid was detailed, highlighting the process of condensation and hydrolysis using specific starting materials and achieving high yield and purity (Lin-sheng, 2006).
作用機序
Target of Action
2-Hydroxyiminoacetic Acid, also known as (2E)-2-Hydroxyiminoacetic acid, is a compound that exhibits biological activity It’s known that oximes derived from α-keto amides, which include 2-hydroxyiminoacetic acid, exhibit biological activity .
Mode of Action
It’s known that the compound can interact with its targets through a triple-binding mode of interaction . This interaction involves the introduction of an additional binding moiety, which is achieved through the coupling of hydroxyiminoacetic acid to various amines .
Biochemical Pathways
It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates . As 2-Hydroxyiminoacetic Acid is a derivative of α-keto amides, it may potentially influence these pathways.
Pharmacokinetics
The principles underlying pharmacokinetics can help understand the methods of drug delivery used in anaesthesia, such as total intravenous anaesthesia .
Result of Action
It’s known that the compound holds great promise as a centrally-active nerve agent antidote .
Action Environment
It’s known that the compound’s formation is favored in the presence of excess hydroxylamine hydrochloride at elevated temperatures .
Safety and Hazards
将来の方向性
2-hydroxyiminoacetic acid, also known as glyoxylhydroxamic acid (GHA), is an organic compound that is widely used in various fields of research and industry. This compound holds great promise as a centrally-active nerve agent antidote . Future research may focus on exploring GHA as a catalyst for organic reactions.
特性
IUPAC Name |
(2E)-2-hydroxyiminoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUAIHRZUBBAJ-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxyiminoacetic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)](/img/structure/B2898805.png)

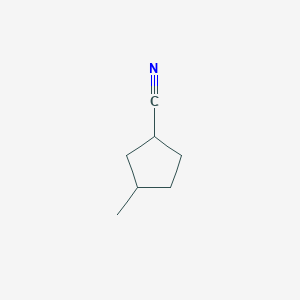

![4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2898814.png)
![2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2898815.png)
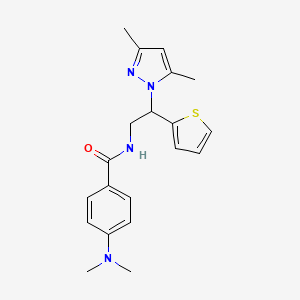
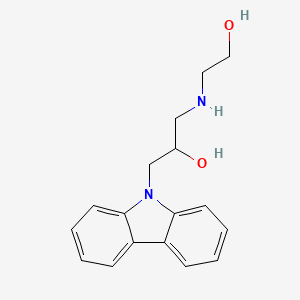

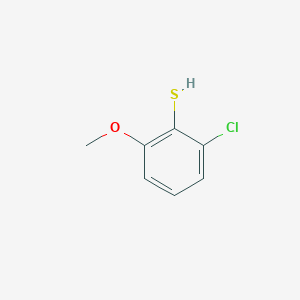
![N-[3-[[2-(3-bromophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2898822.png)
